

Donepezil hydrochloride monohydrate HPLC analytical method development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Donepezil hydrochloride monohydrate*

Cat. No.: *B1649423*

[Get Quote](#)

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for **Donepezil Hydrochloride Monohydrate**

Introduction

Donepezil hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, which is prescribed for the treatment of mild to moderate dementia associated with Alzheimer's disease. [1][2] Ensuring the quality, purity, and potency of pharmaceutical formulations containing Donepezil HCl is critical for patient safety and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for this purpose.

This application note details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative determination of **Donepezil hydrochloride monohydrate** in bulk drug and pharmaceutical dosage forms. The method has been developed and validated in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines, ensuring it is suitable for routine quality control analysis.[3]

Method Development and Optimization

The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method capable of separating Donepezil HCl from its potential degradation products.

- Column Selection: A C18 stationary phase was selected due to its wide availability and successful application in separating moderately polar compounds like Donepezil HCl.[1][4][5]
- Wavelength Detection: The UV spectrum of Donepezil HCl shows significant absorbance at approximately 268 nm. This wavelength was chosen to ensure high sensitivity.[1][4][6]
- Mobile Phase Composition: Various combinations of buffers and organic solvents were tested. A mobile phase consisting of a phosphate buffer and a mixture of methanol and acetonitrile was found to provide optimal peak shape, resolution, and a reasonable retention time.[4] The pH was adjusted to an acidic value (pH 2.7) to ensure the ionization of Donepezil and achieve sharp, symmetrical peaks.[4]

Experimental Protocols

Apparatus and Chromatographic Conditions

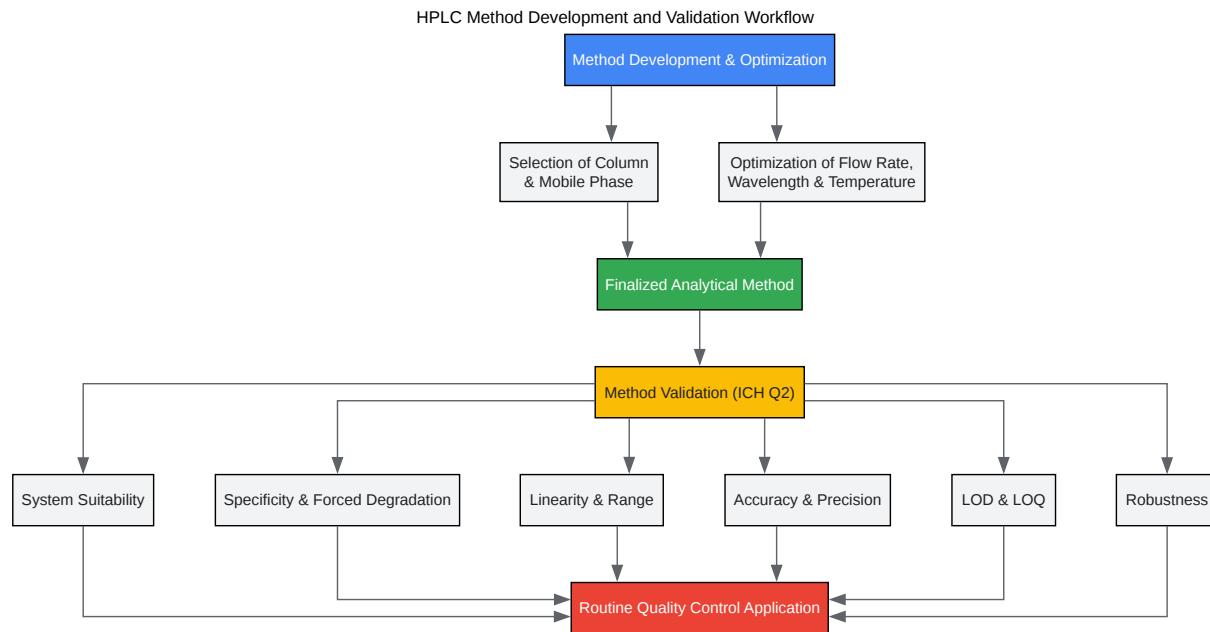
- HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 250 mm x 4.6 mm, 5 μ m particle size).[5]
- Data Acquisition: Chromatography data software.

The final optimized chromatographic conditions are summarized in the table below.

Parameter	Condition
Stationary Phase	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	0.01 M Phosphate Buffer : Methanol : Acetonitrile (50:30:20, v/v/v), pH adjusted to 2.7 with phosphoric acid.[4]
Flow Rate	1.0 mL/min.[5][7]
Column Temperature	40°C.[5]
Detection Wavelength	268 nm.[1][4]
Injection Volume	20 µL
Run Time	~10 minutes

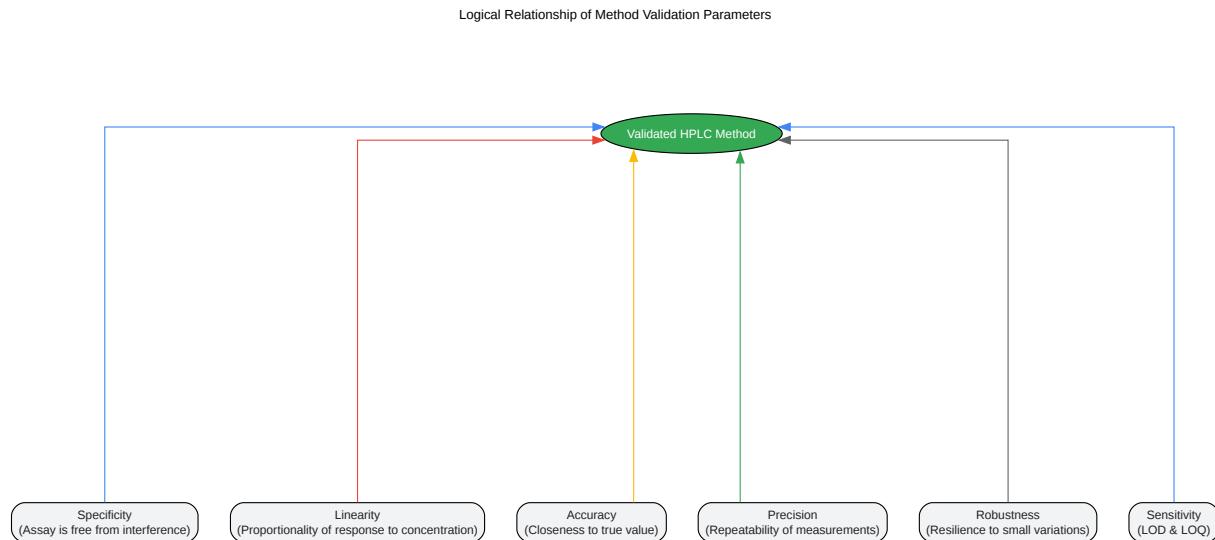
Preparation of Solutions

- Mobile Phase Preparation: Prepare a 0.01 M Phosphate buffer. Mix 500 mL of the buffer with 300 mL of HPLC-grade methanol and 200 mL of HPLC-grade acetonitrile.[4] Adjust the final pH to 2.7 using 80% phosphoric acid.[4] Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator before use.[4]
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Donepezil HCl working standard and transfer it to a 100 mL volumetric flask.[4] Add approximately 50 mL of the mobile phase and sonicate for 5 minutes to dissolve.[4] Dilute to the mark with the mobile phase and mix well.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.5 µg/mL to 16 µg/mL.
- Sample Solution Preparation (from Tablets):
 - Weigh and finely powder no fewer than 10 tablets.[7]
 - Accurately weigh a portion of the powder equivalent to 10 mg of Donepezil HCl and transfer it to a 100 mL volumetric flask.


- Add about 70 mL of mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.[4]
- Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
- This solution (100 µg/mL) can be further diluted with the mobile phase to a target concentration within the calibration range (e.g., 10 µg/mL) for analysis.[4]

Method Validation

The developed method was validated as per ICH guidelines for specificity, linearity, accuracy, precision, robustness, LOD, and LOQ.


Workflow and Validation Diagrams

The following diagrams illustrate the logical flow of the method development and validation process.

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC method development and validation.

[Click to download full resolution via product page](#)

Caption: Key parameters for analytical method validation.

Results and Discussion

System Suitability

System suitability tests are performed to ensure the HPLC system is operating correctly. A standard solution was injected six times, and the parameters were evaluated.

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	$T \leq 2$	1.1
Theoretical Plates (N)	$N > 2000$	> 4000
% RSD of Peak Area	$\leq 2.0\%$	0.85%
Retention Time (RT)	~5.6 min[4]	5.62 min

Specificity (Forced Degradation)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Donepezil HCl was subjected to acid, base, oxidative, thermal, and photolytic stress. The drug was found to degrade significantly under alkaline and oxidative conditions, with minor degradation under acidic conditions. It remained stable under thermal and photolytic stress.[8] The chromatograms showed complete separation of the Donepezil peak from all degradation product peaks, proving the method's specificity.

Stress Condition	Observation
Acid Hydrolysis (1.2 N HCl, boiled)	~15% degradation observed.[5]
Base Hydrolysis (2N NaOH)	Significant degradation.[8]
Oxidative (6% H_2O_2)	Significant degradation.[8]
Thermal (80°C, 48h)	No significant degradation.[8]
Photolytic (UV Light, 48h)	No significant degradation.[8]

Linearity and Range

The linearity of the method was established by constructing a calibration curve. The peak area response was found to be directly proportional to the concentration of Donepezil HCl.

Parameter	Result
Linearity Range	0.5 - 100 µg/mL. [5]
Correlation Coefficient (r ²)	> 0.999
Regression Equation	y = mx + c

Accuracy (Recovery)

Accuracy was determined by the standard addition method, spiking a known quantity of standard drug into a placebo preparation at three different concentration levels (80%, 100%, and 120%).

Spike Level	% Mean Recovery	% RSD
80%	99.8%	0.5%
100%	100.2%	0.4%
120%	100.5%	0.6%

Precision

- Method Precision (Repeatability): Six separate sample preparations were analyzed. The %RSD was found to be less than 2.0%, indicating good repeatability.[\[7\]](#)
- Intermediate Precision (Ruggedness): The analysis was repeated by a different analyst on a different day using a different instrument. The %RSD between the two sets of data was well within the acceptable limit of 2.0%.

Precision Type	% RSD of Assay
Repeatability (n=6)	0.75%
Intermediate Precision (n=6)	1.10%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Result
LOD	0.14 µg/mL. [5]
LOQ	0.42 µg/mL. [5]

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase (± 0.2), flow rate (± 0.1 mL/min), and organic phase composition ($\pm 2\%$). The system suitability parameters remained within the acceptable limits, demonstrating the method's reliability during normal use.[\[5\]](#)

Conclusion

A simple, accurate, precise, and stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of **Donepezil hydrochloride monohydrate** in bulk and tablet dosage forms. The method demonstrated excellent linearity, accuracy, and precision over the specified concentration range. The forced degradation studies confirmed the method's specificity and stability-indicating capabilities. Due to its simplicity and reliability, this method is well-suited for routine quality control testing in the pharmaceutical industry.[\[1\]](#)[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iajps.com [iajps.com]
- 2. A new HPLC method to determine Donepezil hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcpa.in [ijcpa.in]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. ajpamc.com [ajpamc.com]
- 6. chalcogen.ro [chalcogen.ro]
- 7. jocpr.com [jocpr.com]
- 8. rjpbc.com [rjpbc.com]
- To cite this document: BenchChem. [Donepezil hydrochloride monohydrate HPLC analytical method development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1649423#donepezil-hydrochloride-monohydrate-hplc-analytical-method-development>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com